molecular formula C10H11ClO2 B8760957 Methyl 2-chloro-4-ethylbenzoate

Methyl 2-chloro-4-ethylbenzoate

Cat. No.: B8760957
M. Wt: 198.64 g/mol
InChI Key: CUNOZPKXNNIQEO-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-ethylbenzoate is an aromatic ester characterized by a benzoate backbone substituted with a chlorine atom at the ortho position (C2) and an ethyl group at the para position (C4). Its molecular formula is C₁₀H₁₁ClO₂, with a molar mass of 198.65 g/mol. Its structure combines steric effects from the ethyl group and electronic influences from the chlorine substituent, which modulate reactivity and physicochemical properties.

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

methyl 2-chloro-4-ethylbenzoate

InChI

InChI=1S/C10H11ClO2/c1-3-7-4-5-8(9(11)6-7)10(12)13-2/h4-6H,3H2,1-2H3

InChI Key

CUNOZPKXNNIQEO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)C(=O)OC)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 2-chloro-4-ethylbenzoate belongs to a family of substituted benzoate esters. Key structural analogs include:

Methyl 4-chloro-2-fluorobenzoate

  • Molecular Formula : C₈H₆ClFO₂ (Molar Mass: 188.58 g/mol)
  • Substituents : Chlorine (C4) and fluorine (C2).
  • Key Differences: The absence of an ethyl group reduces steric bulk compared to this compound.

Methyl 2-(2-chloro-4-nitrobenzamido)benzoate

  • Molecular Formula : C₁₅H₁₁ClN₂O₅ (Molar Mass: 346.71 g/mol)
  • Substituents : Chlorine (C2), nitro (C4), and an amide linkage.
  • Key Differences : The nitro group introduces strong electron-withdrawing effects, altering reactivity in nucleophilic substitution reactions. The amide group adds hydrogen-bonding capacity, influencing solubility and thermal stability .

Methyl Salicylate

  • Molecular Formula : C₈H₈O₃ (Molar Mass: 152.15 g/mol)
  • Substituents : Hydroxyl (C2) and methoxy (C1).
  • Key Differences : The hydroxyl group enables hydrogen bonding, enhancing water solubility. This compound’s chlorine and ethyl groups render it more lipophilic .

Data Tables: Comparative Physicochemical Properties

Property This compound Methyl 4-chloro-2-fluorobenzoate Methyl Salicylate
Molecular Formula C₁₀H₁₁ClO₂ C₈H₆ClFO₂ C₈H₈O₃
Molar Mass (g/mol) 198.65 188.58 152.15
Substituent Positions Cl (C2), Ethyl (C4) Cl (C4), F (C2) OH (C2), OMe (C1)
Key Functional Groups Ester, Chloro, Alkyl Ester, Chloro, Fluoro Ester, Hydroxyl
Polarity Moderate High (due to F) High

Note: Experimental data for this compound’s melting/boiling points and solubility are unavailable in the provided evidence. Properties inferred from structural analogs.

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